N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O4S3/c1-2-14-21-22-17(31-14)20-13(25)9-30-18-19-12-7-8-29-15(12)16(26)23(18)10-3-5-11(6-4-10)24(27)28/h3-6H,2,7-9H2,1H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEWAFCTGGQZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a thiadiazole ring with an ethyl substitution at the 5-position and an acetamide functional group. The presence of the nitrophenyl and thieno[3,2-d]pyrimidin moieties adds to its structural complexity and may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
- Anticancer Properties : Several studies have explored the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that these compounds can decrease cell viability in human breast cancer (T47D), colon cancer (HT-29), and lung carcinoma (A549) cells without affecting normal cells like astrocytes and hepatocytes .
- Insecticidal Activity : The compound has been evaluated for its insecticidal properties. It has shown promising results in pest control applications, indicating potential use in agricultural settings.
- Mechanism of Action : The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the structural features of the thiadiazole ring and the attached functional groups play a critical role in its interaction with biological targets.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of several thiadiazole derivatives against cancer cell lines. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide showed IC50 values comparable to established chemotherapeutic agents like doxorubicin but with varied efficacy depending on the specific cell line tested.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide | HT-29 | 15 |
| Doxorubicin | HT-29 | 10 |
| N-(5-bromo-thiadiazol-2-yl)acetamide | A549 | 20 |
Case Study 2: Insecticidal Activity
In another study focusing on agricultural applications, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide was tested against common agricultural pests. The results indicated that the compound exhibited a significant reduction in pest population when applied at specific concentrations.
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Whiteflies | 200 | 90 |
| Thrips | 150 | 80 |
Comparison with Similar Compounds
Thiadiazole-Acetamide Derivatives
Key Observations :
- Alkyl Chain Effects: Ethyl (target compound) and butyl (triazinoquinazoline analog) substituents on the thiadiazole influence lipophilicity and membrane permeability. Longer alkyl chains (e.g., butyl) may reduce solubility but improve bioavailability .
- Dual Thiadiazole Systems: Compounds with dual thiadiazole cores (e.g., p-tolylamino analog) exhibit cytotoxicity, suggesting synergistic effects between the heterocycles .
Pharmacological Activity
- Cytotoxicity: The target compound’s nitro group may enhance DNA intercalation or topoisomerase inhibition, akin to the p-tolylamino analog’s activity against MCF-7 cells .
- Anti-inflammatory Potential: Structural analogs with pyrazole or benzothiophen moieties (e.g., ) show divergent activities, highlighting the role of scaffold selection in target specificity .
Physical and Structural Properties
- Thermal Stability: Melting points for thiadiazole-acetamide derivatives range from 260–270°C (triazinoquinazoline analogs), suggesting high thermal stability due to rigid heterocyclic frameworks .
- Crystallography: X-ray studies on related compounds (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) reveal planar thiadiazole and acetamide regions, with hydrogen bonding influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
